molecular formula C8H13ClN2O2 B2628200 11-oxa-2,9-diazadispiro[3.0.3^{5}.3^{4}]undecan-10-one hydrochloride CAS No. 2225142-04-9

11-oxa-2,9-diazadispiro[3.0.3^{5}.3^{4}]undecan-10-one hydrochloride

Cat. No.: B2628200
CAS No.: 2225142-04-9
M. Wt: 204.65
InChI Key: VSZGPIKZXCJQJW-UHFFFAOYSA-N
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Description

11-Oxa-2,9-diazadispiro[3.0.3⁵.3⁴]undecan-10-one hydrochloride is a spirocyclic compound featuring a unique bicyclic framework with oxygen (oxa) and nitrogen (diaza) heteroatoms. Its structure comprises two fused cyclohexane rings connected via a spiro junction, with oxygen at position 11 and nitrogen at positions 2 and 7. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical or synthetic applications.

Properties

IUPAC Name

9-oxa-7,11-diazadispiro[3.0.35.34]undecan-10-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2.ClH/c11-6-10-7(2-1-3-7)8(12-6)4-9-5-8;/h9H,1-5H2,(H,10,11);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSZGPIKZXCJQJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)C3(CNC3)OC(=O)N2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-oxa-2,9-diazadispiro[3.0.3{5}.3{4}]undecan-10-one hydrochloride typically involves multi-step organic reactions. The process begins with the formation of the spirocyclic core, followed by the introduction of the diaza and oxa functionalities. Common reagents used in these reactions include alkyl halides, amines, and oxidizing agents. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to achieve the required purity levels for industrial applications.

Chemical Reactions Analysis

Types of Reactions

11-oxa-2,9-diazadispiro[3.0.3{5}.3{4}]undecan-10-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the nitrogen atoms within the spirocyclic structure.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired transformation, but they often involve specific solvents, temperatures, and catalysts to achieve optimal results.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce new functional groups such as azides or halides.

Scientific Research Applications

11-oxa-2,9-diazadispiro[3.0.3{5}.3{4}]undecan-10-one hydrochloride has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 11-oxa-2,9-diazadispiro[3.0.3{5}.3{4}]undecan-10-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Nomenclature

The compound’s spirocyclic architecture distinguishes it from linear or monocyclic analogs. Key structural comparisons include:

Compound Name Spiro System Heteroatoms Molecular Formula Molecular Weight Key Differences
11-Oxa-2,9-diazadispiro[3.0.3⁵.3⁴]undecan-10-one hydrochloride [3.0.3⁵.3⁴] 1 O, 2 N Not explicitly stated (inferred: ~C₁₀H₁₆ClN₂O₂) ~255–270 Unique fused cyclohexane rings
9-Methyl-3,9-diazaspiro[5.6]dodecan-10-one dihydrochloride [5.6] 2 N C₁₁H₂₂Cl₂N₂O 269.210 Larger spiro system (5.6), methyl substituent
3,9-Diazaspiro[5.6]dodecan-10-one dihydrochloride [5.6] 2 N C₁₀H₂₀Cl₂N₂O 255.18 Smaller spiro system, no methyl group
4-Oxa-1,9-diazaspiro[5.5]undecan-2-one hydrochloride [5.5] 1 O, 2 N C₁₀H₁₈ClN₂O₂ ~240–260 Different oxygen/nitrogen positioning
11-(Iodomethyl)-10-oxadispiro[3.0.3⁵.3⁴]undecan-9-one [3.0.3⁵.3⁴] 1 O, 1 N C₁₁H₁₆INO 273.72 Iodomethyl substituent at position 11

Key Observations :

  • Substituent Effects : Methyl or iodomethyl groups (e.g., in ) alter lipophilicity and electronic properties, impacting solubility and metabolic stability.
Physicochemical Properties
  • Molecular Weight : The target compound’s inferred molecular weight (~255–270) aligns with spirocyclic diaza/oxa analogs, which typically range from 240–270 .
  • Polarity: The presence of oxygen and nitrogen atoms enhances polarity, but the spirocyclic framework may reduce aqueous solubility compared to non-cyclic analogs.
  • Stability : Hydrochloride salts (e.g., ) improve stability under acidic conditions, a critical factor for oral bioavailability.

Research Implications and Limitations

  • Pharmacological Potential: Structural similarities to CNS-active spirocycles (e.g., spiropiperidines) suggest possible applications in neurotransmitter modulation .
  • Data Gaps : Direct biological or toxicological data for the target compound are absent in the evidence. Further studies on its reactivity (e.g., lactone stability, salt dissociation) are needed.
  • Lumping Strategy Relevance : ’s lumping approach may group this compound with analogs sharing similar heteroatom arrangements, streamlining computational modeling or metabolic studies .

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